molecular formula C9H7Cl3O2 B3221148 Ethyl 3,4,5-trichlorobenzoate CAS No. 120530-42-9

Ethyl 3,4,5-trichlorobenzoate

Cat. No.: B3221148
CAS No.: 120530-42-9
M. Wt: 253.5 g/mol
InChI Key: ADSPWCLKYZTTFP-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trichlorobenzoate is an organic compound with the molecular formula C9H7Cl3O2 and a molecular weight of 253.51 g/mol . It is a derivative of benzoic acid, where the benzene ring is substituted with three chlorine atoms at the 3, 4, and 5 positions, and an ethyl ester group at the carboxyl position. This compound is used in various chemical reactions and has applications in scientific research and industry.

Scientific Research Applications

Ethyl 3,4,5-trichlorobenzoate has several applications in scientific research:

Safety and Hazards

Ethyl 3,4,5-trichlorobenzoate is classified under GHS07 and carries a warning signal word . The hazard statements associated with this compound are H315, H319, and H335 , which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3,4,5-trichlorobenzoate typically involves the esterification of 3,4,5-trichlorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3,4,5-trichlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of ethyl 3,4,5-trichlorobenzoate involves its interaction with various molecular targets. The chlorine atoms on the benzene ring make it a reactive compound, capable of undergoing electrophilic aromatic substitution reactions. The ester group can be hydrolyzed, releasing the active 3,4,5-trichlorobenzoic acid, which can interact with biological targets and pathways .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to the specific positioning of chlorine atoms, which influences its reactivity and the types of reactions it can undergo. The ethyl ester group also provides different solubility and reactivity characteristics compared to its methyl ester and acid counterparts .

Properties

IUPAC Name

ethyl 3,4,5-trichlorobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7Cl3O2/c1-2-14-9(13)5-3-6(10)8(12)7(11)4-5/h3-4H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADSPWCLKYZTTFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120530-42-9
Record name Benzoic acid, 3,4,5-trichloro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=120530-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3,4,5-trichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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